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Compound of Interest

Compound Name: 3-(Vinyloxy)propan-1-amine

Cat. No.: B1352237 Get Quote

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for

3-(vinyloxy)propan-1-amine (CAS No. 66415-55-2). Due to the limited availability of public

experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data based on established principles of

spectroscopy and known chemical shift and fragmentation patterns for its constituent functional

groups. Detailed, standardized experimental protocols for obtaining these spectra are also

provided for researchers in drug development and chemical synthesis.

Introduction
3-(Vinyloxy)propan-1-amine is a bifunctional molecule incorporating a primary amine and a

vinyl ether. This unique combination of reactive sites makes it a valuable building block in

organic synthesis, particularly in the development of polymers, coatings, and as an

intermediate for pharmaceutical and agrochemical compounds. A thorough understanding of its

spectroscopic characteristics is essential for reaction monitoring, quality control, and structural

verification. This guide aims to provide researchers and scientists with a detailed reference for

the predicted spectroscopic signature of this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(vinyloxy)propan-1-
amine. These predictions are derived from the analysis of its chemical structure

(CH₂=CHOCH₂CH₂CH₂NH₂) and typical spectroscopic values for vinyl ethers and aliphatic

primary amines.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit

distinct signals for the vinyl, propyl chain, and amine protons.

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~ 6.45 dd 1H =CH-O

~ 4.20 dd 1H =CH₂ (trans to -OR)

~ 4.00 dd 1H =CH₂ (cis to -OR)

~ 3.70 t 2H -O-CH₂-

~ 2.80 t 2H -CH₂-NH₂

~ 1.80 p 2H -CH₂-CH₂-CH₂-

~ 1.40 (broad) s 2H -NH₂

Multiplicity: s = singlet, t = triplet, p = pentet, dd = doublet of doublets

¹³C NMR (Carbon-13 NMR): The predicted proton-decoupled ¹³C NMR spectrum would show

five signals corresponding to the five unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment

~ 151.8 =CH-O

~ 86.5 =CH₂

~ 66.5 -O-CH₂-

~ 40.0 -CH₂-NH₂

~ 32.0 -CH₂-CH₂-CH₂-

Infrared (IR) Spectroscopy
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The predicted major absorption bands in the IR spectrum are characteristic of the primary

amine and vinyl ether functional groups.

Wavenumber (cm⁻¹) Intensity Vibration Type
Functional Group

Assignment

3380 - 3250 Medium, two bands N-H stretch Primary Amine (-NH₂)

3100 - 3000 Medium C-H stretch Vinylic (=C-H)

2960 - 2850 Strong C-H stretch Aliphatic (-CH₂-)

1640 - 1610 Strong C=C stretch Alkene (Vinyl)

1650 - 1580 Medium N-H bend (scissoring) Primary Amine (-NH₂)

1200 - 1050 Strong C-O-C stretch Ether

910 - 665 Medium, broad N-H wag Primary Amine (-NH₂)

Mass Spectrometry (MS)
The predicted electron ionization mass spectrum would be governed by the nitrogen rule and

characteristic fragmentation patterns of ethers and amines.

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Fragmentation Pathway

101 [C₅H₁₁NO]⁺˙ Molecular Ion (M⁺˙)

100 [C₅H₁₀NO]⁺ [M-H]⁺

71 [C₄H₇O]⁺ α-cleavage (loss of •CH₂NH₂)

58 [C₃H₈N]⁺
α-cleavage (loss of

•OCH=CH₂)

43 [C₂H₅N]⁺˙ Cleavage of propyl chain

30 [CH₄N]⁺
Base Peak; α-cleavage (loss of

•CH₂(CH₂)₂OCH=CH₂)
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Experimental Protocols
The following are detailed, standardized methodologies for the spectroscopic analysis of liquid

samples like 3-(vinyloxy)propan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

Dissolve approximately 5-20 mg of the neat liquid sample, 3-(vinyloxy)propan-1-amine,

in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the

solvent does not already contain it.

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup:

Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

Data Acquisition (¹H NMR):

Acquire a standard one-dimensional proton spectrum using a 90° pulse angle.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

Use an appropriate number of scans (typically 8 to 16) to achieve a good signal-to-noise

ratio.

Set a relaxation delay (d1) of 1-2 seconds between scans.

Data Acquisition (¹³C NMR):
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Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).

A larger number of scans (e.g., 128 or more) will be necessary due to the low natural

abundance of ¹³C.

Use a relaxation delay of 2 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the

known residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid Film):

Place one drop of 3-(vinyloxy)propan-1-amine onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Ensure no air bubbles are trapped between the plates.

Data Acquisition:

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric H₂O and CO₂ absorptions.
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Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

The typical spectral range is 4000-400 cm⁻¹.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to generate the final transmittance or absorbance spectrum.

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:

Introduce a small amount of the liquid sample into the mass spectrometer. This can be

done via direct insertion with a probe for a volatile liquid or through the injection port of a

Gas Chromatography (GC-MS) system for separation and analysis.

Ionization:

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).

This causes the molecules to ionize and fragment, forming a molecular ion (M⁺˙) and

various fragment ions.

Mass Analysis:

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

A detector records the abundance of each ion.
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The data is presented as a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the

structure of the molecule.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-(vinyloxy)propan-1-amine.
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Caption: General workflow for spectroscopic analysis.
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[https://www.benchchem.com/product/b1352237#spectroscopic-data-of-3-vinyloxy-propan-1-
amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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